molecular formula C19H17N3O2 B2794521 1-Phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941960-48-1

1-Phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2794521
CAS No.: 941960-48-1
M. Wt: 319.364
InChI Key: FLUFKTJEDGYDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives similar to 1-Phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential as antimicrobial agents (Desai & Vaja, 2018).

Anticancer Potential

The structure-activity relationship studies of oxadiazole derivatives have identified compounds that induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. One derivative demonstrated activity in breast and colorectal cancer cell lines and was identified to target TIP47, a protein associated with the insulin growth factor II receptor (Zhang et al., 2005).

Polymorphism and Anticancer Activity

Polymorphic studies of oxadiazole derivatives have shown potential anticancer activity. The differences in intermolecular interactions and crystal packing emphasize the influence of structural variation on biological activity (Shishkina et al., 2019).

Optoelectronic Properties

Derivatives of 1,3,4-oxadiazole have been investigated for their optoelectronic properties, revealing potential applications in organic semiconductors and light-emitting diodes. These compounds exhibit high light-harvesting efficiency and could be utilized in the development of optoelectronic devices (Joshi & Ramachandran, 2017).

Liquid Crystalline Properties

Studies on 1,2,4-oxadiazole derivatives have revealed their liquid crystalline properties, which are influenced by terminal substituents. These properties suggest their usefulness in the development of materials for liquid crystal displays and other applications requiring controlled anisotropic properties (Ali & Tomi, 2018).

Synthesis and Biological Activity

The synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties has demonstrated significant antitumor activity, showcasing the therapeutic potential of these compounds (Maftei et al., 2013).

Properties

IUPAC Name

4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-7-5-6-10-16(13)18-20-19(24-21-18)14-11-17(23)22(12-14)15-8-3-2-4-9-15/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUFKTJEDGYDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.